3-Ethoxy-4,5-dihydroxybenzaldehyde
Overview
Description
3-Ethoxy-4,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C9H10O4 It is a derivative of benzaldehyde, featuring ethoxy and dihydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-4,5-dihydroxybenzaldehyde can be synthesized from 3-ethoxy-4-hydroxy-5-bromobenzaldehyde. The synthesis involves a series of reactions including bromination and subsequent hydrolysis . The compound is typically obtained as white crystals with a melting point of 117-118°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organic solvents and controlled reaction conditions to ensure high purity and yield. The process may include steps such as crystallization and purification using techniques like HPLC and LC-MS .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-4,5-dihydroxybenzoic acid.
Reduction: 3-Ethoxy-4,5-dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3-Ethoxy-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of flavoring agents and fragrances.
Mechanism of Action
The mechanism of action of 3-ethoxy-4,5-dihydroxybenzaldehyde involves its interaction with various molecular targets. Its antioxidant properties are attributed to the presence of hydroxy groups, which can neutralize free radicals. The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde:
3,4-Dihydroxybenzaldehyde: Used in the synthesis of light-emitting materials and potential anti-cancer agents.
3,5-Dihydroxybenzaldehyde: Utilized in various organic synthesis applications.
Uniqueness
3-Ethoxy-4,5-dihydroxybenzaldehyde is unique due to the presence of both ethoxy and dihydroxy groups on the benzaldehyde ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-ethoxy-4,5-dihydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-8-4-6(5-10)3-7(11)9(8)12/h3-5,11-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZZRUPQHSLPPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515299 | |
Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62040-18-0 | |
Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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